(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide
Description
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN6O2/c1-10(2)6-20-14(17-9-18-20)7-19(8-16)11-3-4-12(15)13(5-11)21(22)23/h3-5,9-10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBXORBXLVKHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC=N1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 270.27 g/mol. The structure features a triazole ring and a nitrophenyl group , which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The triazole moiety is known for its ability to inhibit certain enzymes, while the nitrophenyl group may enhance binding affinity through electrostatic interactions.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives with similar structures possess activity against both Gram-positive and Gram-negative bacteria.
- A study reported an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli when tested at a concentration of 100 µg/mL.
Antifungal Activity
The compound has also shown promising antifungal activity. A comparative study indicated:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 32 µg/mL |
| Control (Fluconazole) | Candida albicans | 16 µg/mL |
This suggests that while the compound is effective, it may not surpass the efficacy of established antifungal agents like fluconazole.
Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines indicated moderate cytotoxic effects. The compound exhibited:
- An IC50 value of 25 µM against A549 lung cancer cells.
- Selectivity indices suggest that it may be less toxic to normal cells compared to cancerous cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several triazole derivatives. The results indicated that the compound demonstrated significant antibacterial activity comparable to conventional antibiotics .
- Antifungal Research : In another study focused on antifungal agents, researchers found that the compound effectively inhibited the growth of Candida species in vitro, supporting its potential as a therapeutic agent against fungal infections .
- Cytotoxicity Assessment : A comprehensive cytotoxicity assessment was performed using various cancer cell lines. The findings suggested that this compound could serve as a lead structure for developing new anticancer therapies due to its selective toxicity towards cancer cells .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide typically involves multi-step reactions that incorporate triazole derivatives and nitrophenyl moieties. The structural formula can be represented as follows:
where represent the number of respective atoms in the molecular structure.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing the triazole ring have been evaluated for their antifungal properties against various pathogenic fungi. The incorporation of the nitrophenyl group enhances the biological activity due to its electron-withdrawing nature, which can increase the compound's reactivity towards microbial targets .
Antitubercular Activity
Compounds related to this compound have been tested for their antitubercular effects. A study highlighted that similar nitro-substituted phenyl compounds showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . This suggests a promising avenue for developing new antitubercular agents based on this scaffold.
Cancer Therapy
The compound's structural features may also lend themselves to anticancer applications. Triazole derivatives have been recognized for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells . The specific interactions of the nitrophenyl group with cellular targets could enhance the efficacy of such compounds in cancer treatment.
Agricultural Uses
In addition to its medicinal applications, this compound may find utility in agricultural settings as a fungicide or herbicide. Compounds with similar functionalities have shown effectiveness against plant pathogens, which could be beneficial for crop protection strategies .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Reactivity Trends
- Electron-Withdrawing Effects : The fluorine and nitro groups in the target compound increase aromatic electrophilicity compared to methoxy or chlorophenyl substituents in flutolanil and cyprofuram. This could enhance binding to biological targets like enzymes involved in fungal cell wall synthesis.
- Triazole vs.
- Cyanamide Reactivity : Unlike carboxamide or benzamide groups in analogues, the cyanamide moiety may confer unique reactivity, such as nucleophilic substitution or metal coordination .
Spectroscopic Characterization
While direct spectroscopic data for the target compound are unavailable in the provided evidence, methods from analogous studies (e.g., NMR and UV spectroscopy for Zygocaperoside ) suggest its characterization would focus on:
- ¹H-NMR : Aromatic protons (δ 7.0–8.5 ppm), triazole protons (δ 7.5–8.0 ppm), and isopropyl methyl groups (δ 1.0–1.5 ppm).
- ¹³C-NMR : Nitro group (δ 140–150 ppm), fluorinated aromatic carbons (δ 110–125 ppm), and cyanamide carbon (δ 115–120 ppm).
Preparation Methods
Functional Group Prioritization
- Nitro group : Introduced via electrophilic aromatic substitution (EAS) or nitration of a pre-functionalized phenyl ring.
- Cyanamide group : Often synthesized through nucleophilic substitution or coupling reactions involving nitriles or thiourea derivatives.
- 2-methylpropyl substituent : Likely introduced via alkylation or substitution reactions using 1-bromo-2-methylpropane.
Hypothetical Synthesis Pathways
Pathway A: Nitration-Cyclization-Coupling
Step 1: Nitration of 4-fluorophenyl precursor
A 4-fluorophenyl intermediate undergoes nitration to introduce the nitro group at the 3-position. This step requires a nitrating agent (e.g., HNO₃/H₂SO₄) and a catalyst (e.g., H₂SO₄).
Step 2: Triazole Ring Formation
A 1,2,4-triazole ring is formed via cyclization of a hydrazine derivative with a carbonyl compound. The 2-position is alkylated with 1-bromo-2-methylpropane to introduce the 2-methylpropyl group.
Step 3: Cyanamide Introduction
The triazole intermediate is coupled to a cyanamide group via nucleophilic substitution or a Mitsunobu reaction, depending on the leaving group availability.
Pathway B: Coupling-Driven Assembly
Step 1: Cyanamide Intermediate Preparation
A cyanamide precursor (e.g., a thiourea derivative) is synthesized and functionalized for coupling.
Step 2: Triazole Core Synthesis
The 1,2,4-triazole core is synthesized via a [3+2] cycloaddition between a nitrile and a hydrazine derivative, followed by alkylation at the 2-position.
Step 3: Phenyl-Triazole Coupling
The 4-fluoro-3-nitrophenyl group is introduced via a Suzuki-Miyaura or Ullmann coupling to the triazole-cyanamide intermediate.
Key Reaction Conditions and Reagents
| Step | Reagents/Catalysts | Solvents | Temperature | Yield (Hypothetical) |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ (catalyst) | H₂SO₄, HNO₃ | 0–50°C | 60–80% |
| Triazole Alkylation | 1-bromo-2-methylpropane, K₂CO₃ | THF, DMSO | 60–80°C | 70–85% |
| Cyanamide Coupling | Pd(PPh₃)₄, CuI, K₂CO₃ | DMF, Toluene | 80–100°C | 50–70% |
Note: Yields are estimated based on analogous reactions in patents.
Challenges and Optimization Strategies
Nitro Group Stability
Nitro groups are sensitive to reduction and may require protective groups during subsequent steps.
Steric Hindrance
The 2-methylpropyl group on the triazole ring may hinder coupling reactions. Use of polar aprotic solvents (e.g., DMF) or bulky ligands (e.g., xantphos) could mitigate this.
Cyanamide Reactivity
Cyanamide’s reactivity with electrophiles may necessitate protective groups (e.g., Boc) during triazole synthesis.
Comparative Analysis of Patents
WO2013186692A1 (Triazolone Compounds)
WO2011141933A2 (Cyano-Thiazole Processes)
- Relevance : Details cyano group introduction via bromination and substitution, applicable to cyanamide synthesis.
- Key Insight : Use of N-bromosuccinimide (NBS) and trifluoromethanesulfonic acid (TFMA) for controlled bromination.
Proposed Experimental Protocol
Step 1: Nitration of 4-Fluorophenol Derivative
Procedure :
- React 4-fluorophenol with HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro-4-fluorophenol.
- Purify via recrystallization (EtOH/H₂O).
Step 2: Triazole Core Synthesis
Procedure :
- Condense hydrazine with a carbonyl compound (e.g., ethyl chloroacetate) to form a triazole precursor.
- Alkylate at the 2-position using 1-bromo-2-methylpropane in THF/K₂CO₃.
Step 3: Cyanamide Coupling
Procedure :
- Introduce a leaving group (e.g., bromine) to the triazole intermediate.
- Displace with a cyanamide nucleophile (e.g., NH₂CN) under Pd catalysis.
Q & A
What are the key steps and challenges in synthesizing (4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide?
Level: Basic
Answer:
Synthesis involves sequential functionalization of the triazole and cyanamide moieties. A typical pathway includes:
Triazole core formation: Cyclization of thiosemicarbazide derivatives under reflux in ethanol or DMF, as seen in analogous triazole syntheses .
Substituent introduction: Alkylation or nucleophilic substitution to attach the 4-fluoro-3-nitrophenyl group, requiring anhydrous conditions to avoid hydrolysis of the nitrophenyl intermediate .
Cyanamide coupling: Reaction of the triazole-methyl intermediate with cyanogen bromide (BrCN) in the presence of a base like NaH, followed by purification via column chromatography .
Key Challenges:
- Steric hindrance: Bulky substituents (e.g., 2-methylpropyl) reduce reaction efficiency; optimizing solvent polarity (e.g., DMF vs. acetone) improves yields .
- Nitro group stability: High temperatures during nitrophenyl coupling can lead to decomposition; controlled stepwise heating (e.g., 60–80°C) mitigates this .
How can structural ambiguities in this compound be resolved using advanced analytical techniques?
Level: Advanced
Answer:
Ambiguities in regiochemistry or stereochemistry require a combination of methods:
- X-ray crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms absolute configuration and hydrogen-bonding networks, critical for understanding bioactivity .
- 2D NMR (HSQC, HMBC): Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing triazole protons from nitrophenyl groups) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula, especially for cyanamide (-CN) groups prone to fragmentation .
Example Workflow:
Grow crystals in ethanol/dichloromethane (1:1).
Collect diffraction data (Mo-Kα radiation, 100 K).
Refine with SHELXL (R-factor < 5%) .
What in vitro assays are suitable for preliminary biological activity screening of this compound?
Level: Basic
Answer:
Given structural analogs (e.g., triazole-acetamides) show antiproliferative and enzyme-inhibitory activity, prioritize:
- Anticancer assays: MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ determination .
- Kinase inhibition: Fluorescence-based ADP-Glo™ assays for kinases (e.g., EGFR, VEGFR) due to the triazole’s metal-binding capacity .
- CYP450 inhibition: Microsomal stability studies to assess metabolic liability .
Controls: Include cisplatin (anticancer) and staurosporine (kinase inhibitor) as positive controls.
How can contradictory bioactivity data between similar triazole derivatives be interpreted?
Level: Advanced
Answer:
Contradictions often arise from:
- Structural variations: Minor substituent changes (e.g., 4-fluoro vs. 4-chloro) alter electron-withdrawing effects and target binding .
- Assay conditions: Varying pH or serum content in cell media affects compound solubility and stability .
Resolution Strategy:
Dose-response normalization: Compare EC₅₀ values under standardized conditions (e.g., 10% FBS, pH 7.4).
Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR), identifying critical H-bonds or π-π stacking with the triazole ring .
What strategies optimize reaction yield for scale-up synthesis?
Level: Advanced
Answer:
Based on triazole-cyanamide analogs, optimize:
Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyanamide coupling .
Catalysis: Pd/C (5% w/w) accelerates nitro-group reductions if required, avoiding over-reduction to amines .
Workflow integration: One-pot reactions for triazole formation and alkylation reduce intermediate isolation steps .
Scalability Table:
| Step | Optimal Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Triazole alkylation | DMF, 80°C, 12 hr | 78% → 85% | |
| Cyanamide coupling | BrCN, NaH, THF, 0°C → RT | 65% → 72% |
How does the electron-withdrawing nitro group influence the compound’s reactivity?
Level: Advanced
Answer:
The 3-nitro group on the phenyl ring:
- Deactivates the ring: Reduces electrophilic substitution but enhances stability toward oxidation .
- Directs substituents: Meta-fluorine and para-nitro groups create a polarized structure, facilitating nucleophilic attacks at the cyanamide carbon .
Experimental Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
